2,6-Difluorobenzylzinc bromide

Catalog No.
S1898884
CAS No.
307496-33-9
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylzinc bromide

CAS Number

307496-33-9

Product Name

2,6-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,3-difluoro-2-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

GCXVBPCJIZAPER-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC=C1F)F.[Zn+]Br

Use in Organic Chemistry

Use in Photochemical Benzylic Bromination

Synthesis of Biologically Active Compounds

2,6-Difluorobenzylzinc bromide is typically encountered as a solution in an organic solvent, most commonly tetrahydrofuran (THF) [, ]. It serves as a versatile synthon for introducing the 2,6-difluorobenzyl group into organic molecules. Due to the presence of zinc, it readily participates in various carbon-carbon bond-forming reactions [].


Molecular Structure Analysis

The molecule consists of a 2,6-difluorophenyl ring (C6H3F2) attached to a methylene bridge (CH2) which is further bonded to a zinc atom (Zn). A bromine atom (Br) completes the structure, balancing the positive charge on the zinc (F2C6H3CH2ZnBr) [].

The key features include:

  • The two fluorine atoms at the 2 and 6 positions of the phenyl ring, which can participate in electronic effects and influence reactivity.
  • The zinc atom, which serves as a Lewis acid and activates the methylene group for nucleophilic attack.

Chemical Reactions Analysis

2,6-Difluorobenzylzinc bromide is primarily used as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

  • Negishi Coupling: This reaction couples the 2,6-difluorobenzyl group with various organic electrophiles, such as aryl or vinyl halides, in the presence of a palladium catalyst. This allows for the formation of carbon-carbon bonds with excellent functional group tolerance.

Example (Negishi Coupling with p-Bromoacetophenone):

F₂C₆H₃CH₂ZnBr + p-BrC₆H₄COCH₃ → F₂C₆H₃CH₂-C₆H₄COCH₃ + ZnBr₂ (Ref. 3)

  • Carbenoid Insertion: The zinc-carbenoid intermediate formed from the decomposition of 2,6-difluorobenzylzinc bromide can insert into C-H bonds, enabling the introduction of the 2,6-difluorobenzyl group into unactivated positions of organic molecules.

Physical And Chemical Properties Analysis

  • Solubility: Soluble in common organic solvents like THF, diethyl ether, and toluene.
  • Stability: Air and moisture sensitive. Decomposes readily upon exposure to air or water [].
  • Reactivity: Highly reactive due to the presence of the polarized zinc-carbon bond.

Hydrogen Bond Acceptor Count

3

Exact Mass

269.88341 g/mol

Monoisotopic Mass

269.88341 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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